molecular formula C25H26N6O2 B2844361 3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-24-7

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2844361
M. Wt: 442.523
InChI Key: AZUNZYRSNVHJJV-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as DBT, is a purine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Catalytic Applications

  • A study by Rahmani et al. (2018) discusses an efficient synthesis method of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This method features reusable catalysts under microwave irradiation and solvent-free conditions, highlighting potential applications in green chemistry and catalysis Rahmani et al., 2018.

Material Science and Engineering

  • Polaske et al. (2009) report the synthesis and solid-state structures of xylylene-linked bis(piperazine-2,5-diones), extending the molecular framework of piperazine-2,5-diones. These compounds show unique solid-state conformations and could have implications for developing new materials with specific mechanical properties Polaske et al., 2009.

Nanotechnology and Sensor Development

  • Nanbedeh and Faghihi (2021) synthesized new mesoporous polyurethane-nitrogen doped carbon dot nanocomposites that act as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions. Such sensors could be vital in environmental monitoring and biochemical applications Nanbedeh & Faghihi, 2021.

Supramolecular Chemistry

  • Wang and Yang (2004) describe the synthesis of aza- and oxo-bridged calix[2]arene[2]triazines through an efficient fragment coupling approach. These compounds form unique cavities regulated by the nature of the bridging heteroatoms, offering a platform for the study of supramolecular chemistry and host-guest interactions Wang & Yang, 2004.

Optoelectronic Applications

  • Kim, Choi, and Lee (2016) explored bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone and related compounds as thermally activated delayed fluorescent (TADF) emitters. Their work emphasizes the potential of these emitters in developing high-efficiency blue OLED devices, showcasing the role of such compounds in advancing optoelectronic technologies Kim, Choi, & Lee, 2016.

properties

IUPAC Name

3,9-dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-17-30-21-22(26-24(30)31(27-18)16-14-20-11-7-4-8-12-20)28(2)25(33)29(23(21)32)15-13-19-9-5-3-6-10-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUNZYRSNVHJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626547

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